2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a chlorophenylamino group, and an oxobutanoate moiety. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multicomponent reactions. One common method is the condensation reaction between 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a suitable catalyst. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(2-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group and is used in the synthesis of other organic compounds.
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and used as a protecting group in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C19H18ClNO5 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(2-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18ClNO5/c1-25-14-8-6-13(7-9-14)17(22)12-26-19(24)11-10-18(23)21-16-5-3-2-4-15(16)20/h2-9H,10-12H2,1H3,(H,21,23) |
InChI Key |
NERFVVKRBBCFQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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